molecular formula C19H22O5 B10753286 Tetrahydrosappanone A trimethyl ether

Tetrahydrosappanone A trimethyl ether

Cat. No.: B10753286
M. Wt: 330.4 g/mol
InChI Key: KXFFLWDYUNIJNU-BFUOFWGJSA-N
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Description

Tetrahydrosappanone A trimethyl ether is a methoxy-substituted derivative of a tetrahydrobenzo[c]pyranochromenone scaffold, characterized by a partially hydrogenated pyranone core and three methyl ether groups. While direct structural or synthetic data for this compound are absent in the provided evidence, its nomenclature suggests structural similarities to trimethyl ether derivatives of flavonoid- or chromenone-based natural products. Such compounds are typically synthesized via selective methylation of hydroxyl groups on the parent structure, often to enhance stability or modulate bioactivity . For example, analogous compounds like Palodesangren B trimethyl ether () and atromentin trimethyl ether () share core structural motifs and functionalization strategies, implying that this compound may exhibit comparable reactivity or synthetic pathways.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19-/m1/s1

InChI Key

KXFFLWDYUNIJNU-BFUOFWGJSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrosappanone A trimethyl ether typically involves the methylation of tetrahydrosappanone A. The process includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrosappanone A trimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Tetrahydrosappanone A trimethyl ether exerts its effects primarily through the inhibition of the enzyme IMPDH2 (inosine monophosphate dehydrogenase 2). This inhibition leads to the suppression of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. By targeting IMPDH2, this compound can reduce neuroinflammation and other inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Functional Groups Key Properties/Reactions Reference Evidence
Palodesangren B Trimethyl Ether Tetrahydrobenzo[c]pyranochromenone 3 Methoxy groups, pyran-2-one moiety Synthesized via late-stage pyran-2-one formation; bioactive in natural product studies
Atromentin Trimethyl Ether Diphenolic quinone derivative 3 Methoxy groups, ethyl substituent Melting point 186°C; converts to tetramethyl ether under basic conditions
Trimethyl Ether (I c) Tetrahydroxy ketone derivative 3 Methoxy groups, ketone functionality Degrades to C-methyl phloroglucinol and p-methoxy phenyl acetic acid under alkali
2,2',4,4'-Tetrabromodiphenyl Ether Brominated diphenyl ether Four bromine substituents Persistent environmental pollutant; regulated under RoHS

Notes:

  • Palodesangren B Trimethyl Ether shares the tetrahydrobenzo[c]pyranochromenone core, suggesting Tetrahydrosappanone A trimethyl ether may exhibit similar stability or bioactivity.
  • Atromentin Trimethyl Ether highlights the role of methylation in altering physical properties (e.g., melting point) and reactivity. Its conversion to tetramethyl ether under basic conditions underscores the lability of methoxy groups in strongly alkaline environments .
  • Trimethyl Ether (I c) demonstrates degradation pathways under alkali, yielding phloroglucinol derivatives. This reactivity may parallel the behavior of this compound in pharmaceutical or environmental contexts .

Data Table: Key Parameters of Trimethyl Ether Derivatives

Parameter Palodesangren B Trimethyl Ether Atromentin Trimethyl Ether Trimethyl Ether (I c)
Molecular Formula Not explicitly provided C₉H₁₀O₅ (inferred) C₆H₁₂O₅
Key Functional Groups Methoxy, pyran-2-one Methoxy, quinone Methoxy, ketone
Melting Point Not reported 186°C Not reported
Alkali Reactivity Stable Demethylates to tetramethyl ether Degrades to phloroglucinol derivatives
Bioactivity Anticandidal (inferred) Not reported Not reported

Research Findings and Implications

  • Synthetic Challenges: Late-stage functionalization (e.g., pyranone formation) is critical for chromenone derivatives but requires precise control to avoid side reactions .
  • Pharmacological Potential: Methoxy groups in natural product derivatives often enhance metabolic stability, suggesting this compound could be a candidate for drug development .

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